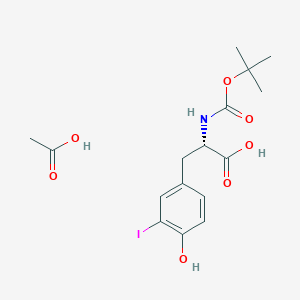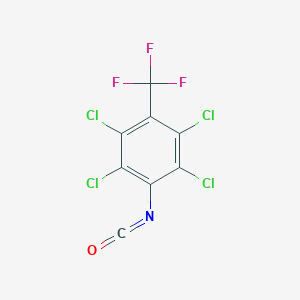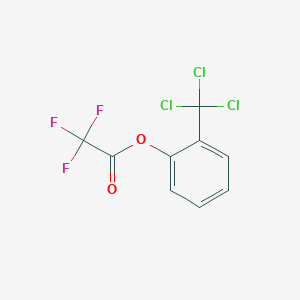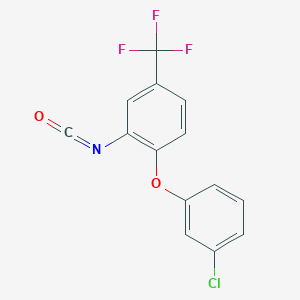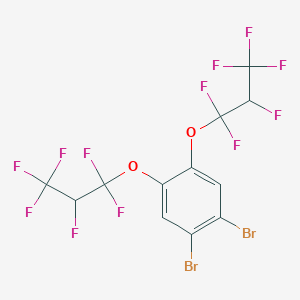
3,5-Dichloro-4-fluoro-2-methylaniline, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-4-fluoro-2-methylaniline, or DCFM, is an organic compound that is used in a variety of scientific research applications. It is a highly versatile compound that has been used in lab experiments for decades.
Wissenschaftliche Forschungsanwendungen
DCFM is a versatile compound that has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, as a catalyst in organic reactions, and as a reactant in the synthesis of polymers. It has also been used in the production of pharmaceuticals, in the synthesis of dyes, and in the synthesis of dyes for use in textiles.
Wirkmechanismus
DCFM is an organic compound that acts as a catalyst in organic reactions. It is a strong Lewis acid and can act as a nucleophile in nucleophilic substitution reactions. It can also act as a Lewis base in electrophilic substitution reactions. In addition, it can act as a proton acceptor in acid-base reactions.
Biochemical and Physiological Effects
DCFM has been used in a variety of biochemical and physiological studies. It has been used to study the effects of pH on enzyme activity, to study the effects of temperature on enzyme activity, and to study the effects of inhibitors on enzyme activity. It has also been used to study the effects of hormones on cell growth and differentiation, and to study the effects of drugs on cellular metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
DCFM is a versatile compound with numerous advantages for lab experiments. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. It is also a stable compound, and it is easy to synthesize in the laboratory. However, it is important to note that DCFM is a toxic compound, and it should be handled with caution in the laboratory.
Zukünftige Richtungen
The potential applications of DCFM are vast, and there are a number of future directions that could be explored. For example, it could be used in the synthesis of new pharmaceuticals, in the production of new dyes, in the synthesis of new polymers, and in the synthesis of new catalysts. It could also be used to study the effects of inhibitors on enzyme activity, to study the effects of hormones on cell growth and differentiation, and to study the effects of drugs on cellular metabolism. Additionally, it could be used to study the effects of pH on enzyme activity, to study the effects of temperature on enzyme activity, and to study the effects of inhibitors on enzyme activity.
Synthesemethoden
DCFM is a synthetic compound that is produced through a multi-step synthesis process. The first step involves the reaction of aniline with 2,4-dichloro-5-fluorobenzoyl chloride in an aqueous medium. This reaction produces 2,4-dichloro-5-fluoro-3-methylaniline, which is then reacted with potassium hydroxide in an aqueous medium to produce DCFM.
Eigenschaften
IUPAC Name |
3,5-dichloro-4-fluoro-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2FN/c1-3-5(11)2-4(8)7(10)6(3)9/h2H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWWJWWJZGVFFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1N)Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-fluoro-2-methylaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2S)-2-[(9-Fluorenylmethyloxycarbonyl)amino]-1,3-dihydroxy-1-(4-nitrophenyl)propan](/img/structure/B6313516.png)

